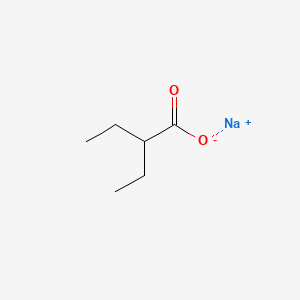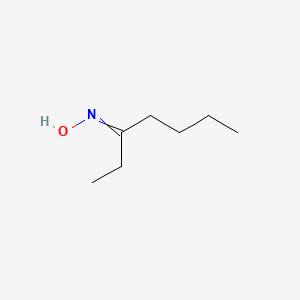
3-Heptanone, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptanone, oxime is an organic compound belonging to the class of oximes, which are typically formed by the reaction of hydroxylamine with ketones or aldehydes. This compound is derived from heptan-3-one, a colorless liquid with a fruity odor. Oximes, including heptan-3-one oxime, are known for their versatility in various chemical reactions and their applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Heptanone, oxime can be synthesized through the condensation of heptan-3-one with hydroxylamine. The reaction typically involves the following steps:
- Dissolve heptan-3-one in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate to the solution.
- Heat the mixture to around 60°C and stir overnight.
- Extract the product using diethyl ether and purify it through recrystallization .
Industrial Production Methods: Industrial production of heptan-3-one oxime follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Heptanone, oxime undergoes various chemical reactions, including:
Reduction: Reduction of heptan-3-one oxime can produce the corresponding amine.
Hydrolysis: Hydrolysis of the oxime group can regenerate the parent ketone, heptan-3-one.
Oxidation: Oxidation of oximes can lead to the formation of nitro compounds.
Common Reagents and Conditions:
Reduction: Sodium metal, sodium amalgam, or hydrogenation can be used for reduction reactions.
Hydrolysis: Inorganic acids such as hydrochloric acid or sulfuric acid are commonly used for hydrolysis.
Oxidation: Peroxy acids like peroxytrifluoroacetic acid are used for oxidation reactions.
Major Products:
Reduction: Heptan-3-amine.
Hydrolysis: Heptan-3-one.
Oxidation: Nitroheptane.
Scientific Research Applications
3-Heptanone, oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as kinase inhibition and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of heptan-3-one oxime involves its interaction with various molecular targets. For instance, oximes are known to inhibit kinases, which play crucial roles in cell signaling pathways. The oxime group contains hydrogen bond acceptors (nitrogen and oxygen atoms) and a hydrogen bond donor (OH group), allowing it to interact with receptor binding sites effectively. Additionally, oximes can generate nitric oxide, contributing to their biological activities .
Comparison with Similar Compounds
3-Heptanone, oxime can be compared with other similar compounds, such as:
3-Heptanone: The parent ketone from which heptan-3-one oxime is derived.
4-Heptanone oxime: Another oxime with similar chemical properties but different structural configuration.
1-Azabicyclo[2.2.1]heptan-3-one oxime: A compound with a bicyclic structure and distinct biological activities
Uniqueness: this compound is unique due to its specific structural configuration and the presence of the oxime functional group, which imparts distinct chemical reactivity and biological activities compared to its parent ketone and other similar oximes.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N-heptan-3-ylidenehydroxylamine |
InChI |
InChI=1S/C7H15NO/c1-3-5-6-7(4-2)8-9/h9H,3-6H2,1-2H3 |
InChI Key |
VRCWWHOADHLWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NO)CC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
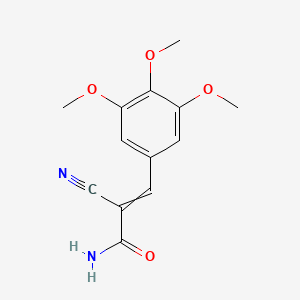
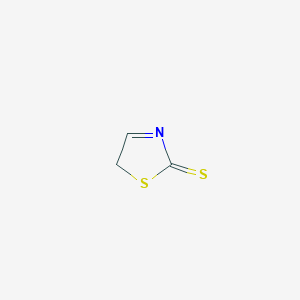
![Benzene, [(6-bromohexyl)thio]-](/img/structure/B8649234.png)
![4-[3-(Dimethylamino)butyl]-phenol](/img/structure/B8649241.png)
![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B8649243.png)
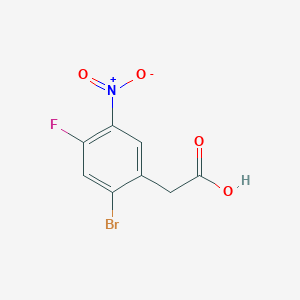
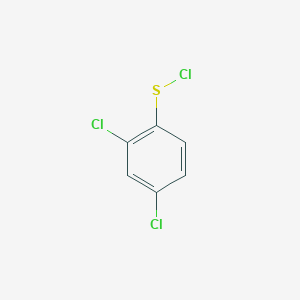
![Ethanone, 1-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B8649272.png)
![4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine](/img/structure/B8649283.png)
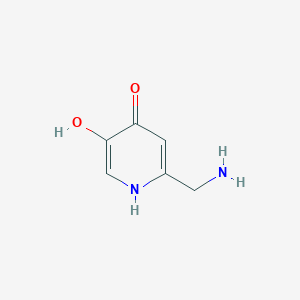
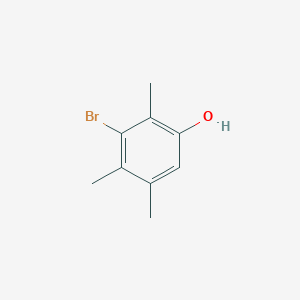
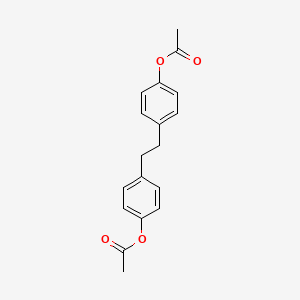
![1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B8649320.png)
